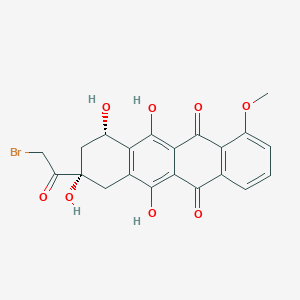

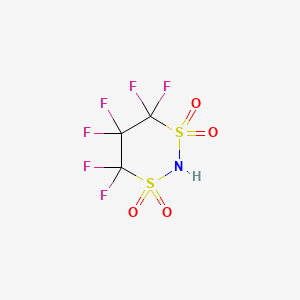

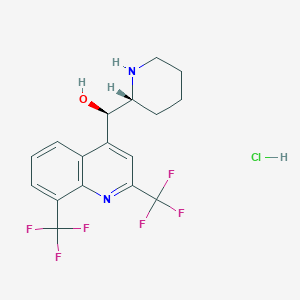

![molecular formula C13H13NO2S B1338752 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid CAS No. 61440-51-5](/img/structure/B1338752.png)

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Descripción general

Descripción

The compound 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a chemical structure that is not directly reported in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene

Aplicaciones Científicas De Investigación

Molecular Structure and Packing Analysis

Research by Bettencourt-Dias, Viswanathan, and Ruddy (2005) explored the derivatization of thiophene with various acids to yield compounds with unique packing structures in their solid-state forms. The study focused on how the functional groups and intermolecular forces influence these structures, attributing significant torsion angle differences to packing effects due to π−π interactions between aromatic rings. This analysis is crucial for understanding the molecular assembly and potential applications of such compounds in materials science and nanotechnology (Bettencourt‐Dias et al., 2005).

Photolabile Protecting Groups

Lin and Abe (2021) synthesized a new chromophore, demonstrating its application as a photolabile protecting group. They specifically examined caged benzoic acids, showcasing the release of benzoic acid upon photolysis without additional chemical reagents. This study highlights the potential of using thiophene derivatives as photolabile protecting groups in photochemical reactions, contributing to the development of light-responsive materials (Lin & Abe, 2021).

Antimicrobial Activity

Rajurkar and Shirsath (2017) achieved the green synthesis of triazole derivatives, starting from 4-amino benzoic acid. The synthesized compounds were evaluated for their in-vivo antimicrobial activity against various bacterial and fungal strains. This research underlines the importance of thiophene derivatives in developing new antimicrobial agents, offering a potential pathway for creating effective treatments against resistant pathogens (Rajurkar & Shirsath, 2017).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. Their work demonstrated how these compounds could significantly enhance the luminescence of europium and terbium, suggesting applications in the development of new luminescent materials. Such materials could be crucial for optical devices, sensors, and bioimaging technologies (Viswanathan & Bettencourt-Dias, 2006).

Direcciones Futuras

The future directions for research on “4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in thiophene derivatives for their pharmacological activities , there is potential for future research in this area.

Propiedades

IUPAC Name |

4-(2-thiophen-2-ylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h1-6,9,14H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQCINPHLQENIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517545 | |

| Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61440-51-5 | |

| Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

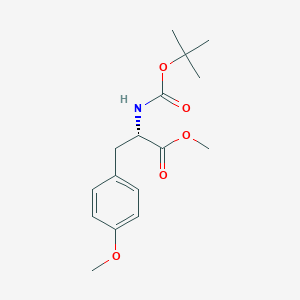

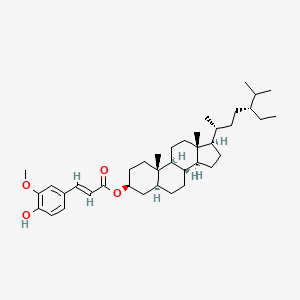

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

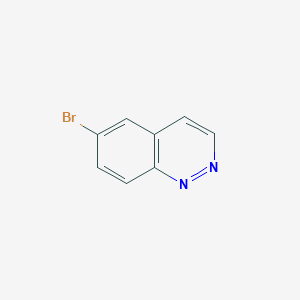

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)